1-Boc-5-bromo-6-chloro-1H-indol-3-ol
Description
Historical Context and Evolution of Indole (B1671886) Chemical Research
The journey of indole chemistry began in the 19th century with the investigation of the dye indigo (B80030). wikipedia.org The name "indole" itself is a portmanteau of "indigo" and "oleum," stemming from its initial isolation from the treatment of indigo dye with oleum. wikipedia.orgchemeurope.com In 1866, Adolf von Baeyer made a pivotal contribution by reducing oxindole (B195798) to indole using zinc dust, and by 1869, he had proposed the bicyclic structure of indole that is recognized today. wikipedia.orgchemeurope.com This early work laid the foundation for what would become a burgeoning field of study.
A significant leap forward came in 1883 with the development of the Fischer indole synthesis by Emil Fischer. chemeurope.comcreative-proteomics.com This versatile method, which involves the acid-catalyzed cyclization of arylhydrazones, remains one of the most widely used techniques for constructing the indole ring system. creative-proteomics.combhu.ac.in The 20th century witnessed an explosion of interest in indole chemistry, largely fueled by the discovery of the indole nucleus in a vast array of naturally occurring and biologically active compounds. creative-proteomics.comarkat-usa.org These include the essential amino acid tryptophan, the neurotransmitter serotonin (B10506), the hormone melatonin, and a multitude of complex alkaloids like strychnine (B123637) and the anti-cancer agent vinblastine. chemeurope.compharmaguideline.com
The realization of indole's prevalence in nature spurred the development of numerous other synthetic methods, such as the Reissert, Madelung, and more recently, the Leimgruber-Batcho synthesis, which has found particular favor in the pharmaceutical industry. chemeurope.combhu.ac.in Modern indole research is characterized by the pursuit of more efficient, selective, and environmentally benign synthetic strategies, including transition-metal-catalyzed cross-coupling reactions and C-H activation techniques, to access novel and complex indole derivatives for a wide range of applications. indianchemicalsociety.comnih.gov
Structural Classification and Nomenclature of Halogenated Indole Derivatives
Halogenated indole derivatives are classified based on the identity of the halogen atom(s) and their position on the indole ring. The nomenclature of these compounds follows the systematic rules established by the International Union of Pure and Applied Chemistry (IUPAC). The indole ring is numbered starting from the nitrogen atom as position 1, and then proceeding around the pyrrole (B145914) ring to the carbon atom shared by both rings, and finally around the benzene (B151609) ring.
For a compound like 1-Boc-5-bromo-6-chloro-1H-indol-3-ol, the name precisely describes its structure:
1-Boc : A tert-butyloxycarbonyl group is attached to the nitrogen atom at position 1.
5-bromo : A bromine atom is substituted at position 5 of the benzene ring.
6-chloro : A chlorine atom is substituted at position 6 of the benzene ring.
1H-indol : This indicates the parent indole structure, with the '1H' specifying that the nitrogen at position 1 bears a hydrogen atom or a substituent.
3-ol : A hydroxyl group (-OH) is present at position 3 of the pyrrole ring.
Halogenated indoles can be broadly categorized as:
Monohalogenated indoles : Containing a single halogen atom at any position.
Dihalogenated indoles : Containing two halogen atoms, which can be the same (e.g., dibromo) or different (e.g., bromo-chloro). The compound falls into this category.
Polyhalogenated indoles : Containing more than two halogen atoms.
The position of the halogen significantly influences the chemical reactivity and biological activity of the indole derivative. Halogenation of the benzene portion of the indole (positions 4, 5, 6, and 7) often modulates properties like lipophilicity and metabolic stability, which are crucial for drug candidates. researchgate.net Halogenation of the pyrrole ring (positions 2 and 3) can provide synthetic handles for further functionalization through cross-coupling reactions. mdpi.com
The Strategic Role of the N-Boc Protecting Group in Indole Synthesis
The nitrogen atom of the indole ring possesses a lone pair of electrons and an acidic proton, making it a reactive site. In many synthetic sequences, it is necessary to temporarily block this reactivity to achieve selectivity in reactions at other positions of the indole nucleus. The tert-butyloxycarbonyl (Boc) group is one of the most widely used protecting groups for the indole nitrogen for several reasons. jk-sci.comfishersci.co.uk
The Boc group is typically introduced by reacting the indole with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. jk-sci.com Once installed, the N-Boc group offers several strategic advantages:
Stability : The Boc group is stable to a wide range of reaction conditions, including basic, nucleophilic, and reductive environments. total-synthesis.comresearchgate.net This robustness allows for a variety of chemical transformations to be performed on other parts of the molecule without disturbing the protected nitrogen.
Electronic Modification : The electron-withdrawing nature of the Boc group decreases the electron density of the pyrrole ring, which can alter the regioselectivity of certain reactions.
Directing Group : The Boc group can facilitate lithiation at the C2 position of the indole ring, providing a route to 2-substituted indoles. bhu.ac.in
Ease of Removal : A key advantage of the Boc group is its lability under acidic conditions. jk-sci.comwikipedia.org It can be readily cleaved using acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) to regenerate the N-H indole. wikipedia.org This deprotection occurs under mild conditions that often leave other functional groups intact, making it an "orthogonal" protecting group to others that are removed under different conditions (e.g., base-labile or hydrogenation-labile groups). total-synthesis.com
However, the protection of poorly nucleophilic amines, such as those in some indoles, can sometimes be challenging. sigmaaldrich.com Despite this, the Boc group remains an invaluable tool in the synthesis of complex indole-containing molecules, enabling chemists to navigate intricate synthetic pathways with greater control and efficiency.
Overview of Research Trends in Substituted Indol-3-ol Scaffolds
The indole scaffold is considered a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. organic-chemistry.org Consequently, the synthesis and biological evaluation of novel indole derivatives is a highly active area of research. Substituted indol-3-ols, also known as 3-hydroxyindoles or indoxyls, are an important subclass of indole derivatives.
Recent research trends in substituted indole scaffolds, including those with a 3-hydroxyl group, are largely driven by the quest for new therapeutic agents. mdpi.com The structural diversity that can be achieved by modifying the indole ring at various positions allows for the fine-tuning of pharmacological activity. rsc.org Key areas of investigation include:
Anticancer Agents : Many indole derivatives exhibit potent anticancer activity by targeting various mechanisms, such as tubulin polymerization, protein kinases, and histone deacetylases. mdpi.comnih.gov The substitution pattern on the indole ring is critical for determining the potency and selectivity of these compounds.
Antimicrobial and Antiviral Agents : The indole nucleus is a common feature in compounds with activity against a range of pathogens, including bacteria, fungi, and viruses. chemijournal.com
Neurological and Inflammatory Disorders : Given that serotonin is an indole derivative, it is not surprising that many synthetic indoles are investigated for their potential to treat neurological disorders. biocrates.com Additionally, the anti-inflammatory drug indomethacin (B1671933) features an indole core, inspiring further research in this area. chemeurope.com
Structure
3D Structure
Properties
Molecular Formula |
C13H13BrClNO3 |
|---|---|
Molecular Weight |
346.60 g/mol |
IUPAC Name |
tert-butyl 5-bromo-6-chloro-3-hydroxyindole-1-carboxylate |
InChI |
InChI=1S/C13H13BrClNO3/c1-13(2,3)19-12(18)16-6-11(17)7-4-8(14)9(15)5-10(7)16/h4-6,17H,1-3H3 |
InChI Key |
GOCPGHYVOVCIRH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C(C2=CC(=C(C=C21)Cl)Br)O |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 1 Boc 5 Bromo 6 Chloro 1h Indol 3 Ol and Analogous Indole Scaffolds
Retrosynthetic Analysis of 1-Boc-5-bromo-6-chloro-1H-indol-3-ol
Retrosynthetic analysis provides a logical framework for deconstructing a target molecule into simpler, commercially available starting materials. For this compound, the analysis begins by identifying the key bond disconnections that correspond to reliable forward synthetic reactions.
N-Boc Protection: The tert-butyloxycarbonyl (Boc) group on the indole (B1671886) nitrogen is a standard protecting group, typically installed late in the synthesis. The immediate precursor is therefore 5-bromo-6-chloro-1H-indol-3-ol.
Indole Ring Formation: The core indole scaffold can be disconnected through several classical strategies. A common disconnection is across the C2-C3 and N1-C7a bonds, which points towards a substituted aniline (B41778) precursor. This approach suggests that the indole could be formed from a suitably functionalized 2-amino-4-chloro-5-bromophenyl derivative.
Installation of the 3-hydroxy group: The 3-hydroxy group can be envisioned as arising from the oxidation of an indole or the cyclization of a precursor already containing an oxygenated side chain. For instance, a key intermediate could be an α-keto ester derived from a substituted aniline, which upon reductive cyclization would form the indol-3-ol.
A plausible retrosynthetic pathway is outlined below:
Disconnect C2-N1 bond: This leads back to an N-acyl aniline precursor, a key step in methods like the Madelung or Reissert synthesis.
Disconnect C2-C3 bond: This suggests a precursor like a substituted o-nitrotoluene and an oxalate (B1200264), characteristic of the Reissert synthesis.
Disconnect N1-C2 and C3-C3a bonds: This points to a Fischer indole synthesis approach, starting from a (4-bromo-5-chloro-phenyl)hydrazine and a two-carbon carbonyl compound (like glyoxal (B1671930) or a derivative).
Disconnect N1-C7a and C2-C3 bonds (Pd-catalyzed): This disconnection is characteristic of the Larock annulation, pointing to a 2-iodo-4-bromo-5-chloroaniline and a suitable alkyne.
This analysis reveals that the synthesis can be approached through multiple well-established indole-forming reactions, each requiring a specifically substituted benzene (B151609) derivative as a key starting material.
Classical Indole Synthesis Approaches and their Adaptations for Functionalized Indoles
Classical methods for indole synthesis have been refined over decades to accommodate a wider range of functional groups and to control regioselectivity.
The Fischer indole synthesis, discovered in 1883, is a robust reaction that forms an indole from a phenylhydrazine (B124118) and a carbonyl compound (aldehyde or ketone) under acidic conditions. wikipedia.org The mechanism involves the formation of a phenylhydrazone, tautomerization to an enamine, and a key rsc.orgrsc.org-sigmatropic rearrangement. wikipedia.org
For highly substituted indoles like the target molecule, regioselectivity is a critical challenge. The reaction of an unsymmetrically substituted phenylhydrazine with an unsymmetrical ketone can lead to two different indole regioisomers. The outcome is influenced by the nature of the acid catalyst and the electronic properties of the substituents on the phenylhydrazine ring. nih.gov For instance, electron-withdrawing groups, such as halogens, can influence the direction of the sigmatropic rearrangement and the subsequent cyclization. nih.gov A notable modification is the Buchwald modification, which utilizes a palladium-catalyzed cross-coupling of aryl bromides and hydrazones to form the necessary N-arylhydrazone intermediate under milder conditions, expanding the substrate scope. wikipedia.org
| Precursors | Catalyst/Conditions | Product(s) & Regioselectivity |
| (4-Bromo-5-chloro-phenyl)hydrazine + Pyruvic acid | Polyphosphoric acid (PPA), heat | Primarily 5-bromo-6-chloro-1H-indole-2-carboxylic acid |
| (3,4-Dichlorophenyl)hydrazine + Cyclohexanone | Acetic acid, reflux | Mixture of 5,6-dichloro- and 6,7-dichloro-1,2,3,4-tetrahydrocarbazole |
| Aryl bromide + Hydrazone | Pd catalyst, ligand, base (Buchwald mod.) | N-Arylhydrazone intermediate, leading to a single regioisomer |
Table 1: Examples of Regioselectivity in Fischer Indole Synthesis.
The traditional Madelung synthesis involves the high-temperature, intramolecular cyclization of an N-phenylamide using a strong base, such as sodium ethoxide or sodium amide. wikipedia.org These harsh conditions limit the reaction's applicability to substrates with sensitive functional groups.
Contemporary variants have been developed to overcome these limitations. By using organolithium bases like n-butyllithium (n-BuLi) or potassium hexamethyldisilazide (KHMDS), the reaction temperature can be significantly lowered, often to below room temperature. nih.gov The Smith-modified Madelung synthesis, for example, uses organolithium reagents to cyclize 2-alkyl-N-trimethylsilyl anilines with esters or carboxylic acids, tolerating a wide variety of substituents, including halides. wikipedia.org Another approach involves introducing electron-withdrawing groups on the ortho-alkyl substituent of the aniline, which increases the acidity of the benzylic protons and facilitates cyclization under milder basic conditions. researchgate.net
| Method | Base | Temperature | Key Feature |
| Classical Madelung | NaOEt or NaNH₂ | 200–400 °C | High temperature, limited functional group tolerance. wikipedia.org |
| Houlihan Modification | n-BuLi or LDA | < 25 °C | Low temperature, improved functional group tolerance. nih.gov |
| Smith Modification | Organolithium reagents | Low temperature | Tolerates a wide range of aniline substituents, including halides. wikipedia.org |
| Activated Substrates | K₂CO₃ or DBN | Moderate | Electron-withdrawing group on ortho-substituent facilitates cyclization. researchgate.netacs.org |
Table 2: Comparison of Classical and Contemporary Madelung Synthesis Conditions.
The Reissert indole synthesis is a two-step process that begins with the condensation of an o-nitrotoluene with diethyl oxalate in the presence of a base (e.g., potassium ethoxide) to form an ethyl o-nitrophenylpyruvate. wikipedia.org This intermediate is then reductively cyclized using agents like zinc in acetic acid or catalytic hydrogenation (e.g., Pd/C) to yield an indole-2-carboxylic acid or its ester. wikipedia.orgresearchgate.net
While the classical Reissert synthesis is not inherently asymmetric, its products are valuable precursors for chiral molecules. Chiral enhancements can be achieved through the asymmetric reduction of the intermediate pyruvate (B1213749) or the subsequent modification of the resulting indole-2-carboxylate. More advanced strategies focus on catalytic enantioselective reduction of indole derivatives to produce optically active indolines. organic-chemistry.org Chiral Brønsted acids, for instance, have been used to catalyze the transfer hydrogenation of 3H-indoles with a Hantzsch ester as the hydrogen source, affording indolines with high enantioselectivity. organic-chemistry.org Although this is a post-synthesis modification, it represents a key strategy for introducing chirality into indole scaffolds prepared by classical methods.
| Reductive Cyclization Reagent | Product | Notes |
| Zn / Acetic Acid | Indole-2-carboxylic acid | Classic method, ester is hydrolyzed. wikipedia.org |
| Fe / Acetic Acid | Indole-2-carboxylic acid | Alternative to zinc. researchgate.net |
| Catalytic Hydrogenation (H₂, Pd/C) | Indole-2-carboxylic acid ethyl ester | Milder conditions, preserves the ester group. |
| SnCl₂·2H₂O | Indole-2-carboxylate | Effective for nitro group reduction. |
Table 3: Common Reducing Agents for the Reissert Synthesis Cyclization Step.
The Larock indole synthesis is a powerful and versatile method for preparing 2,3-disubstituted indoles. It involves a palladium-catalyzed reaction between an o-haloaniline (typically iodo- or bromo-substituted) and a disubstituted alkyne. wikipedia.org The reaction proceeds via oxidative addition of the Pd(0) catalyst to the aryl-halide bond, followed by alkyne coordination, migratory insertion, intramolecular C-N bond formation, and reductive elimination to regenerate the catalyst. wikipedia.org
A key advantage of the Larock synthesis is its excellent regioselectivity, which is particularly valuable for constructing polysubstituted indoles. The reaction generally tolerates a wide range of functional groups on both the aniline and the alkyne. nih.gov For halogenated substrates, the reaction shows excellent chemoselectivity, allowing for annulation at an aryl bromide or iodide site while leaving an aryl chloride intact. nih.gov This makes it a highly suitable method for synthesizing precursors to compounds like this compound.
| o-Haloaniline | Alkyne | Catalyst System | Yield |
| N-Boc-2-iodoaniline | Phenylacetylene | GO@PNP–Pd, Cs₂CO₃ | Good |
| o-Bromoaniline | Di-n-propylacetylene | Pd(OAc)₂, PPh₃, K₂CO₃ | High |
| 2-Iodo-4-chloroaniline | 1-Phenyl-1-propyne | Pd(OAc)₂, LiCl, Na₂CO₃ | Excellent |
| N-Tosyl-2-iodoaniline | 1-Octyne | GO@PNP–Pd, Cs₂CO₃ | 91% acs.org |
Table 4: Substrate Scope in Larock Indole Synthesis.
Transition Metal-Catalyzed Strategies for Indole Ring Formation and Functionalization
Beyond the Larock synthesis, a broad spectrum of transition metal-catalyzed reactions has emerged for both the de novo synthesis of the indole ring and the direct functionalization of a pre-formed indole core. These methods offer high efficiency, selectivity, and functional group tolerance. nih.gov
Indole Ring Formation: Palladium and copper catalysts are widely used in various cyclization strategies. This includes Sonogashira coupling of an o-haloaniline with a terminal alkyne, followed by an intramolecular cyclization. Ruthenium-catalyzed reactions can achieve the reductive coupling of nitroaromatics with alkynes. nih.gov
C-H Functionalization: Direct C-H functionalization has become a powerful tool for elaborating the indole scaffold without the need for pre-functionalized starting materials. rsc.org Various transition metals, including palladium (Pd), rhodium (Rh), iridium (Ir), and copper (Cu), can catalyze the selective formation of C-C and C-X (X = N, O, S) bonds at various positions of the indole ring. nih.gov The inherent reactivity of the indole nucleus favors functionalization at the C2 and C3 positions. However, by using directing groups attached to the indole nitrogen, catalysis can be guided to the less reactive C4, C5, C6, or C7 positions on the benzenoid ring. bohrium.com This allows for the precise installation of substituents, such as halogens or other functional groups, onto the indole core.
| Catalyst | Reaction Type | Position(s) Functionalized |
| Palladium (Pd) | C-H Arylation / Alkenylation | C2, C3, C4, C7 (with directing group) rsc.orgnih.gov |
| Rhodium (Rh) | C-H Alkenylation / Annulation | C2, C4, C7 (with directing group) nih.gov |
| Copper (Cu) | C-H Trifluoromethylation / Amination | C2, C3 |
| Ruthenium (Ru) | C-H Arylation / Annulation | C2 |
| Cobalt (Co) | C-H Alkynylation | C4 (with directing group) |
Table 5: Selected Transition Metal-Catalyzed C-H Functionalization Reactions of Indoles.
Metal-Free and Organocatalytic Approaches for the Synthesis of Halogenated Indoles
While metal-catalyzed reactions are powerful, there is a growing interest in developing metal-free and organocatalytic methods to avoid potential metal contamination in final products and to align with the principles of green chemistry. chim.it These approaches utilize small organic molecules or simple reagents to catalyze the desired transformations.
Transition-metal-free strategies for indole synthesis often rely on base- or acid-promoted cyclizations, radical pathways, or the use of specific oxidants. chim.it For example, the reaction of 2-fluorotoluenes with nitriles in the presence of a strong base like LiN(SiMe3)2 can afford 2-aryl indoles. researchgate.net Another approach involves the use of DDQ (2,3-dichloro-5,6-dicyanobenzoquinone) as an oxidant to facilitate the C-H amination of N-Ts-2-alkenylanilines, leading to a diverse range of substituted indoles. organic-chemistry.orgacs.org This method is operationally simple and avoids the need for expensive catalysts. acs.org
The direct C3 arylation of indoles with aryl halides can be achieved using potassium tert-butoxide (KOtBu) as a promoter in degassed solvents, proceeding through a proposed hybrid radical/aryne mechanism. nih.gov Additionally, simple inorganic salts like KIO3 can catalyze the C3-sulfenylation of indoles, demonstrating the potential of metal-free catalytic systems. researchgate.net These methods highlight the increasing viability of synthesizing complex indoles without transition metals.
| Reagent / Catalyst | Substrates | Reaction Type | Key Feature | Ref |
| DDQ (oxidant) | N-Ts-2-alkenylanilines | C-H amination | Operationally simple, broad substrate scope | organic-chemistry.orgacs.org |
| KOtBu (promoter) | Indoles and aryl halides | C3 Arylation | Regioselective, proceeds via hybrid radical/aryne mechanism | nih.gov |
| KIO3 (catalyst) | Indoles | C3 Sulfenylation | Uses simple inorganic iodine salt as the sole catalyst | researchgate.net |
| Base-promoted (e.g., KHMDS) | ortho-alkynylanilines | Electrophilic cyclization | Can be used for halogen functionalization | chim.it |
Brønsted acids are effective catalysts for various transformations in indole chemistry, particularly for Friedel-Crafts type reactions and cyclizations. frontiersin.orgsc.edu These catalysts activate substrates by protonation, facilitating nucleophilic attack by the electron-rich indole ring. For instance, Brønsted acids can catalyze the remote C6-functionalization of 2,3-disubstituted indoles with β,γ-unsaturated α-ketoesters, offering excellent regioselectivity under mild conditions. frontiersin.org
The intramolecular Friedel-Crafts reaction of indoles tethered to allylic alcohols can be catalyzed by acids like diphenyl phosphate (B84403) to construct fused ring systems, such as pyrido[1,2-a]indoles. sc.edu Similarly, p-toluenesulfonic acid can catalyze a cascade reaction of 4-(indol-2-yl)-4-oxobutanal derivatives to synthesize functionalized tetrahydrocarbazolones. nih.gov These organocatalytic methods provide a valuable metal-free alternative for constructing complex indole-based architectures. frontiersin.orgnih.gov
| Catalyst | Substrates | Reaction Type | Product | Ref |
| p-Toluenesulfonic acid (PTSA) | 2,3-disubstituted indoles and β,γ-unsaturated α-ketoesters | Remote C6 functionalization | C6-functionalized indoles | frontiersin.org |
| Diphenyl phosphate | Indole-tethered tertiary allylic alcohols | Intramolecular Friedel-Crafts annulation | 1H,2H,3H,4H-pyrido[1,2-a]indoles | sc.edu |
| p-Toluenesulfonic acid | 4-(indol-2-yl)-4-oxobutanal derivatives and nucleophiles | Cascade intramolecular Friedel–Crafts hydroxyalkylation / intermolecular substitution | 4-Functionalized tetrahydrocarbazolones | nih.gov |
| Brønsted acid | N-unprotected 3-substituted indoles and donor–acceptor cyclopropanes | (4 + 2) Cyclocondensation | 8,9-dihydropyrido[1,2-a]indole scaffold | nih.gov |
Lewis Acid-Mediated Transformations in Indole Chemistry
Lewis acid catalysis is a cornerstone of modern organic synthesis, providing powerful tools for the construction of complex molecular architectures like the indole nucleus. nih.gov These catalysts function by activating substrates towards nucleophilic attack, thereby facilitating cyclization reactions under mild conditions. nih.govacs.org In the context of indole synthesis, Lewis acids can promote intramolecular reactions of appropriately substituted anilines, leading to the formation of the heterocyclic ring with high efficiency. acs.orgorganic-chemistry.org
A notable application involves the Lewis acid-catalyzed cyclization of methyl phenyldiazoacetates that possess an ortho-imino group. nih.govacs.org This methodology provides a direct route to 2,3-substituted indoles in excellent yields. The mechanism is believed to involve the activation of the imine by the Lewis acid, which facilitates an electrophilic attack on the diazo carbon to form a diazonium ion intermediate. Subsequent expulsion of dinitrogen gas furnishes the indole product. nih.govacs.org A wide array of inexpensive and commercially available Lewis acids, including BF₃·Et₂O, TiCl₄, SnCl₄, and Cu(OTf)₂, have proven effective, often at low catalyst loadings (≤1 mol%). organic-chemistry.org
Another strategy involves the palladium(II)/Lewis acid co-catalyzed olefination of indoles via C-H activation, using dioxygen as the sole oxidant. rsc.org This approach enables the regioselective introduction of vinyl groups at the C3 position, a common transformation for functionalizing the indole scaffold. rsc.org
| Lewis Acid Catalyst | Substrate Type | Transformation | Key Features |
| BF₃·Et₂, Cu(OTf)₂, TiCl₄ | Methyl phenyldiazoacetates with ortho-imino group | Intramolecular Cyclization | Quantitative yields, low catalyst loading (≤1 mol%), mild conditions. organic-chemistry.org |
| Pd(II)/Lewis Acid | Indoles and Olefins | C3-H Olefination | Uses O₂ as the sole oxidant; regioselective. rsc.org |
| Zn(OTf)₂ | Methyl N-substituted iminophenyldiazoacetates | Cyclization | Quantitative yields for indole formation. acs.org |
Organocatalytic and Biocatalytic Strategies for Indole Derivatives
In recent years, organocatalysis and biocatalysis have emerged as powerful strategies for the synthesis of chiral indole derivatives, offering high levels of enantioselectivity and sustainability. acs.orgacs.org These methods avoid the use of potentially toxic and expensive transition metals.
Organocatalysis utilizes small, chiral organic molecules to catalyze asymmetric transformations. This approach has been successfully applied to the atroposelective synthesis of indole derivatives bearing axial chirality. acs.orgcapes.gov.br By designing specific indole-derived platform molecules, such as indolylmethanols or vinylindoles, a variety of organocatalytic enantioselective reactions can be performed to create structurally diverse chiral heterocycles. acs.orgnih.gov These reactions often proceed with high atom economy and excellent enantiocontrol. nih.gov
Biocatalysis employs enzymes to perform chemical transformations with remarkable specificity and efficiency. nih.gov Thiamine diphosphate (B83284) (ThDP)-dependent enzymes, for instance, are involved in diverse biotransformations, including C-C bond formation. nih.gov A chemoenzymatic approach has been developed for synthesizing indole-containing acyloins, which are valuable building blocks for biologically active molecules. This system can utilize a tryptophan synthase subunit and an L-amino acid oxidase to generate indole-3-pyruvate derivatives, which are then converted into acyloins by a ThDP-dependent enzyme. nih.gov Such strategies highlight the potential for creating structurally diverse indole derivatives under environmentally benign conditions. nih.gov
| Catalytic Strategy | Catalyst Type | Transformation | Key Advantages |
| Organocatalysis | Chiral Phosphoric Acids, Amines | Asymmetric Cycloadditions, Dearomatization | High enantioselectivity, metal-free conditions, access to axially chiral indoles. acs.orgnih.gov |
| Biocatalysis | ThDP-dependent enzymes (e.g., NzsH) | Acyloin Synthesis | High substrate specificity, environmentally friendly (aqueous media), access to complex natural product precursors. nih.gov |
Electrochemical and Photochemical Methods for Indole Scaffold Assembly
Electrochemical and photochemical methods represent green and sustainable alternatives to traditional synthetic protocols, often avoiding the need for stoichiometric chemical oxidants or harsh reaction conditions. rsc.orgrsc.org
Electrosynthesis has been successfully employed for the construction of the indole nucleus through intramolecular annulation of precursors like 2-alkynylanilines. rsc.org These reactions can be mediated by electrochemically generated species, such as iodine cations or N-centered radicals, to trigger the cyclization process. rsc.org Ruthenium-catalyzed electrosynthesis via dehydrogenative alkyne annulation is another powerful technique that avoids exogenous oxidants. rsc.orgresearchgate.net This approach is part of a broader trend in using electrochemistry to achieve C-H functionalization and construct N-heterocycles under mild, oxidant-free conditions. researchgate.net
Photochemical synthesis utilizes light to induce chemical reactions, enabling unique transformations that are often inaccessible through thermal methods. google.com Photochemical cyclization of o-alkynylated aniline derivatives has been shown to be a viable route to functionalized indoles. google.com Another strategy involves the photocyclization of diphenylamines to form carbazoles, a related heterocyclic system. researchgate.net More advanced methods include metal- and photocatalyst-free reductive Heck cyclizations, where light irradiation directly induces the formation of radical intermediates that lead to polycyclic indolinyl compounds. nih.gov
| Method | Substrate Type | Transformation | Key Features |
| Electrochemical | 2-Alkynylanilines | Intramolecular Annulation | Sustainable, external oxidant-free, mild conditions. rsc.org |
| Electrochemical | N-Arylenamines | Dehydrogenative Annulation | Mediated by KI, forms indoles in high yields. researchgate.net |
| Photochemical | o-Alkynylated F-tagged Anilines | Cyclization | Wide applicability for differently functionalized indoles. google.com |
| Photochemical | N-(2-chlorobenzoyl)indoles | Reductive Heck Cyclization | Metal- and photocatalyst-free, forms polycyclic indolines. nih.gov |
Selective N-Protection Strategies in Indole Synthesis, Focusing on tert-Butoxycarbonyl (Boc) Incorporation
The protection of the indole nitrogen is a critical step in many synthetic sequences, as the N-H proton is acidic and can interfere with various reagents, particularly organometallics. The tert-butoxycarbonyl (Boc) group is one of the most widely used protecting groups for amines and indole nitrogen due to its stability under many reaction conditions and its susceptibility to removal under specific, often acidic, conditions. wikipedia.org
The introduction of the Boc group is typically achieved by reacting the indole with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base like 4-dimethylaminopyridine (B28879) (DMAP). wikipedia.orgsigmaaldrich.com The Boc group serves not only as a protector but also as a directing group in certain reactions. For instance, N-Boc protection facilitates the selective lithiation at the C2 position of the indole ring, allowing for subsequent electrophilic quenching. acs.org Furthermore, in iridium-catalyzed C-H borylation, the bulky Boc group can direct borylation to the C3 position, a regioselectivity complementary to that of unprotected indoles. nih.gov
Removal of the Boc group is a crucial final step. While traditionally accomplished with strong acids like trifluoroacetic acid (TFA), milder and more selective methods have been developed. wikipedia.org For instance, thermolysis offers a clean deprotection method that requires no acid, base, or solvent. researchgate.net Recent studies have also demonstrated selective thermal deprotection in continuous flow systems, allowing for the differential removal of Boc groups from aryl versus alkyl amines based on temperature control. acs.org Another mild method employs oxalyl chloride in methanol (B129727) for efficient deprotection at room temperature. researchgate.netrsc.org
| Process | Reagents and Conditions | Key Features |
| Protection | Di-tert-butyl dicarbonate (Boc₂O), DMAP, ACN | Standard and efficient method for N-Boc incorporation. wikipedia.org |
| Protection | Boc₂O, n-BuLi | Forcing conditions for di-Boc protection. acs.org |
| Deprotection | Trifluoroacetic Acid (TFA), DCM | Standard, strong acid conditions. wikipedia.org |
| Deprotection | Thermolysis (heating in air) | Clean, reagent-free method for certain substrates. nih.gov |
| Deprotection | Oxalyl Chloride, Methanol | Mild, room temperature conditions with high yields. rsc.org |
| Deprotection | NaOMe, Methanol | Catalytic, mild basic conditions at ambient temperature. researchgate.net |
| Deprotection | Continuous flow, 150-240 °C in TFE | Selective thermal deprotection with control by temperature and residence time. acs.org |
Advanced Spectroscopic and Structural Characterization of 1 Boc 5 Bromo 6 Chloro 1h Indol 3 Ol
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, 2D NMR techniques)
High-resolution NMR spectroscopy is a cornerstone for the structural determination of organic molecules in solution. For 1-Boc-5-bromo-6-chloro-1H-indol-3-ol, a combination of ¹H NMR, ¹³C NMR, and two-dimensional (2D) NMR experiments would provide a complete picture of the proton and carbon framework, as well as their connectivity.
¹H NMR spectroscopy would reveal the number of distinct proton environments, their chemical shifts, spin-spin coupling patterns, and integration values. The protons on the indole (B1671886) ring are expected to show characteristic chemical shifts and coupling constants that are influenced by the bromo and chloro substituents. The bulky tert-butoxycarbonyl (Boc) protecting group would exhibit a singlet for its nine equivalent protons, typically in the upfield region. The hydroxyl proton at the 3-position and the proton at the 2-position would also have distinct resonances.
¹³C NMR spectroscopy , often acquired with proton decoupling, provides information on the different carbon environments within the molecule. The carbonyl carbon of the Boc group would resonate at a characteristic downfield chemical shift. The carbon atoms of the indole ring would appear in the aromatic region, with their specific shifts influenced by the attached halogens and the hydroxyl group.
2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are instrumental in assembling the molecular structure. COSY experiments would establish the connectivity between adjacent protons, while HSQC would correlate directly bonded proton and carbon atoms. HMBC, on the other hand, reveals longer-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting the different fragments of the molecule, such as the Boc group to the indole nitrogen.
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| H2 | 7.2-7.4 | C2: 120-125 |
| H4 | 7.5-7.7 | C3: 65-70 |
| H7 | 7.8-8.0 | C3a: 128-132 |
| OH | 5.0-6.0 | C4: 115-120 |
| Boc (CH₃)₃ | 1.5-1.7 | C5: 115-118 |
| C6: 125-130 | ||
| C7: 112-115 | ||
| C7a: 135-140 | ||
| Boc (C=O): 150-155 | ||
| Boc (C(CH₃)₃): 80-85 | ||
| Boc (C(CH₃)₃): 28-30 |
Note: These are predicted values and may vary based on the solvent and experimental conditions.
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination
High-resolution mass spectrometry (HRMS) is a powerful technique for determining the precise molecular mass of a compound, which in turn allows for the confirmation of its elemental formula. For this compound (C₁₃H₁₃BrClNO₃), the theoretical exact mass can be calculated with high precision.
Experimental HRMS analysis, typically using techniques such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), would provide an experimental mass value. The close agreement between the experimental and theoretical mass, usually within a few parts per million (ppm), would serve as strong evidence for the proposed molecular formula. The isotopic pattern observed in the mass spectrum, arising from the presence of bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl) isotopes, would further corroborate the presence of these halogens in the molecule.
Interactive Data Table: HRMS Data for this compound
| Ion | Theoretical m/z | Observed m/z | Difference (ppm) |
| [M+H]⁺ | 346.9849 | Data not available | - |
| [M+Na]⁺ | 368.9668 | Data not available | - |
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule.
Infrared (IR) spectroscopy would be expected to show characteristic absorption bands for the various functional groups in this compound. A broad absorption band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the hydroxyl group. A strong absorption band around 1700-1750 cm⁻¹ would correspond to the C=O stretching of the Boc protecting group. The aromatic C-H and C=C stretching vibrations of the indole ring would appear in their characteristic regions.
Raman spectroscopy , being complementary to IR, could provide additional information, particularly for non-polar bonds. The vibrations of the indole ring and the C-Br and C-Cl bonds might be more prominent in the Raman spectrum.
Interactive Data Table: Expected Vibrational Frequencies
| Functional Group | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |
| O-H Stretch | 3200-3600 (broad) | Data not available |
| C-H Stretch (Aromatic) | 3000-3100 | Data not available |
| C-H Stretch (Aliphatic) | 2850-3000 | Data not available |
| C=O Stretch (Boc) | 1700-1750 | Data not available |
| C=C Stretch (Aromatic) | 1450-1600 | Data not available |
| C-N Stretch | 1200-1350 | Data not available |
| C-O Stretch | 1000-1200 | Data not available |
| C-Cl Stretch | 600-800 | Data not available |
| C-Br Stretch | 500-600 | Data not available |
X-ray Crystallography for Single Crystal Structure Elucidation and Conformational Analysis
The analysis would reveal the planarity of the indole ring system and the orientation of the substituents, including the bulky Boc group and the hydroxyl group. Furthermore, it would elucidate any intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, which play a crucial role in the packing of the molecules in the crystal lattice.
Chiroptical Spectroscopy (e.g., Circular Dichroism) for Stereochemical Assessment (if applicable to chiral derivatives)
This compound itself is not chiral. However, if chiral derivatives of this compound were to be synthesized, for instance, through reactions at the hydroxyl group with a chiral reagent, chiroptical spectroscopy techniques like circular dichroism (CD) would be essential for their stereochemical assessment. CD spectroscopy measures the differential absorption of left- and right-circularly polarized light, providing information about the absolute configuration and conformation of chiral molecules. This would be a critical tool for characterizing any enantiomerically pure or enriched derivatives of the title compound.
Computational Chemistry and Theoretical Studies on 1 Boc 5 Bromo 6 Chloro 1h Indol 3 Ol
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. asrjetsjournal.org For 1-Boc-5-bromo-6-chloro-1H-indol-3-ol, DFT calculations, hypothetically performed using a functional such as B3LYP with a 6-311++G(d,p) basis set, can elucidate its electronic properties and predict its reactivity.
Key electronic parameters that could be derived from such calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is associated with the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. ekb.eg The HOMO-LUMO energy gap is a crucial indicator of molecular stability and reactivity. dntb.gov.uaresearchgate.net A smaller gap suggests higher reactivity.
The distribution of electron density can be visualized through a Molecular Electrostatic Potential (MEP) map, which highlights regions of positive and negative electrostatic potential. dntb.gov.ua In a hypothetical MEP map for this compound, the oxygen atom of the hydroxyl group and the carbonyl oxygen of the Boc group would likely exhibit negative potential (red regions), indicating their susceptibility to electrophilic attack. Conversely, the hydrogen of the hydroxyl group would show a positive potential (blue region), making it a likely site for nucleophilic interaction.
Hypothetical DFT-Calculated Electronic Properties and Reactivity Descriptors for this compound
| Parameter | Hypothetical Value | Significance |
| HOMO Energy | -6.2 eV | Electron-donating ability |
| LUMO Energy | -1.8 eV | Electron-accepting ability |
| HOMO-LUMO Gap | 4.4 eV | Chemical reactivity and stability |
| Electronegativity (χ) | 4.0 eV | Tendency to attract electrons |
| Chemical Hardness (η) | 2.2 eV | Resistance to change in electron distribution |
| Global Softness (S) | 0.45 eV⁻¹ | Measure of reactivity |
Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions
Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. researchgate.net For a flexible molecule like this compound, MD simulations can explore its conformational landscape and identify the most stable conformers. These simulations, hypothetically run over a period of several hundred nanoseconds, would reveal the dynamic behavior of the molecule in different environments, such as in a solvent or interacting with a biological target. nih.gov
The primary focus of MD simulations on this compound would be the rotational flexibility around the single bonds, particularly the orientation of the Boc protecting group and the hydroxyl group. By analyzing the trajectory of the simulation, a Ramachandran-like plot for the key dihedral angles can be constructed to visualize the allowed and disallowed conformations.
Furthermore, MD simulations can provide insights into the intermolecular interactions between this compound and other molecules, such as solvent molecules or the active site residues of an enzyme. nih.gov These interactions are crucial for understanding the compound's solubility, crystal packing, and biological activity. The simulations can quantify the strength and nature of these interactions, including hydrogen bonds, halogen bonds, and van der Waals forces.
Hypothetical Conformational Analysis of this compound from MD Simulations
| Dihedral Angle | Conformational State | Relative Energy (kcal/mol) | Population (%) |
| C-N-C=O (Boc group) | syn-periplanar | 0.0 | 75 |
| C-N-C=O (Boc group) | anti-periplanar | 2.5 | 25 |
| C-C-O-H (hydroxyl group) | Gauche | 0.0 | 60 |
| C-C-O-H (hydroxyl group) | Anti | 1.8 | 40 |
Quantum Chemical Studies of Reaction Mechanisms, Energetics, and Transition States
Quantum chemical methods, such as DFT, can be employed to investigate the mechanisms of chemical reactions involving this compound. diva-portal.orgrsc.org By mapping the potential energy surface of a reaction, it is possible to identify the transition states and intermediates, and to calculate the activation energies. researchgate.net This information is vital for understanding the reactivity of the compound and predicting the feasibility of different reaction pathways.
For instance, the oxidation of the hydroxyl group at the 3-position to a ketone could be a key reaction. Quantum chemical calculations could model this process, providing the geometries of the reactant, transition state, and product. The calculated activation energy would indicate the kinetic feasibility of this oxidation. Similarly, the mechanism of electrophilic substitution on the indole (B1671886) ring could be investigated, predicting the most likely positions for substitution based on the stability of the resulting intermediates.
Hypothetical Energetics for the Oxidation of this compound to the Corresponding Ketone
| Species | Relative Energy (kcal/mol) |
| Reactant (this compound) | 0.0 |
| Transition State | +15.2 |
| Product (1-Boc-5-bromo-6-chloro-1H-indole-3-one) | -5.8 |
Quantitative Structure-Activity Relationship (QSAR) and Computational Property Prediction
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. nih.govnih.gov Although no specific biological activity has been reported for this compound, QSAR studies could be hypothetically applied to predict its potential activity based on its structural features.
A hypothetical QSAR study would involve a dataset of indole derivatives with known activities against a particular biological target. Molecular descriptors for these compounds, including this compound, would be calculated. These descriptors can be constitutional, topological, geometrical, or electronic in nature. Statistical methods, such as multiple linear regression or machine learning algorithms, would then be used to build a model that correlates these descriptors with the observed biological activity. nih.gov
Such a model could then be used to predict the activity of this compound and to guide the design of new derivatives with improved potency.
Hypothetical QSAR Model for Predicting the Inhibitory Activity of Indole Derivatives
Predicted pIC₅₀ = 2.5 + 0.8 * LogP - 0.5 * (HOMO-LUMO Gap) + 1.2 * (Presence of Halogen at C5)
| Compound | LogP | HOMO-LUMO Gap (eV) | Halogen at C5 | Predicted pIC₅₀ |
| This compound | 3.2 | 4.4 | Yes | 4.06 |
| Indole | 2.1 | 5.5 | No | 1.68 |
| 5-Bromoindole | 2.8 | 5.2 | Yes | 3.34 |
In Silico Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)
Computational methods can also be used to predict the spectroscopic properties of this compound, which can aid in its experimental characterization.
NMR Spectroscopy: The chemical shifts of ¹H and ¹³C nuclei can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method at the DFT level. asrjetsjournal.org These predicted shifts, when compared to experimental data, can help in the assignment of signals and the confirmation of the molecular structure.
IR Spectroscopy: The vibrational frequencies and their corresponding intensities can be calculated from the second derivatives of the energy with respect to the atomic coordinates. The resulting theoretical IR spectrum can be compared with the experimental spectrum to identify the characteristic vibrational modes of the molecule.
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions and the corresponding absorption wavelengths in the UV-Vis spectrum. ekb.eg This can help in understanding the electronic structure and the nature of the chromophores within the molecule.
Hypothetical Predicted Spectroscopic Data for this compound
| Spectroscopy | Parameter | Predicted Value |
| ¹H NMR | Chemical Shift (H at C2) | 7.5 ppm |
| ¹³C NMR | Chemical Shift (C at C3) | 70.2 ppm |
| IR | Vibrational Frequency (O-H stretch) | 3450 cm⁻¹ |
| UV-Vis | λ_max | 285 nm |
Applications of 1 Boc 5 Bromo 6 Chloro 1h Indol 3 Ol As a Key Synthetic Intermediate
Building Block for the Construction of Diverse Indole-Based Heterocyclic Architectures
The indole (B1671886) nucleus is a ubiquitous motif in a vast array of biologically active compounds and functional materials. 1-Boc-5-bromo-6-chloro-1H-indol-3-ol serves as an excellent starting material for the synthesis of diverse indole-based heterocyclic architectures through various synthetic strategies, including multi-component reactions (MCRs). nih.govresearchgate.netmdpi.comresearchgate.net The sequencing of MCRs with subsequent cyclization reactions is a powerful approach for the rapid generation of diverse heterocyclic scaffolds. nih.gov
The reactivity of the functional groups on this compound allows for its participation in a range of cyclization reactions to form fused heterocyclic systems. The halogen substituents can be utilized in transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Heck couplings, to introduce new carbon-carbon or carbon-heteroatom bonds, which can then be involved in subsequent cyclization steps. The 3-hydroxyl group can be transformed into a leaving group or used as a nucleophile in intramolecular reactions to construct fused rings.
Table 1: Potential Reactions for Heterocyclic Synthesis
| Reaction Type | Reagents and Conditions | Potential Product Class |
| Suzuki Coupling | Arylboronic acid, Pd catalyst, base | 5- or 6-aryl-substituted indoles |
| Heck Coupling | Alkene, Pd catalyst, base | 5- or 6-alkenyl-substituted indoles |
| Buchwald-Hartwig Amination | Amine, Pd catalyst, base | 5- or 6-amino-substituted indoles |
| Intramolecular Cyclization | Activation of 3-OH, nucleophilic attack | Fused indole derivatives |
Precursor for the Synthesis of Complex Natural Product Analogs and Derivatives
Marine environments are a rich source of structurally unique and biologically potent alkaloids, many of which feature a substituted indole core. nih.govmdpi.commdpi.comsemanticscholar.orgnih.gov The halogenated indole moiety present in this compound makes it an attractive precursor for the synthesis of analogs of marine alkaloids such as fascaplysin (B45494) and its derivatives, which possess a 12H-pyrido[1,2-a:3,4-b']diindole pentacyclic structure. mdpi.com
The synthesis of such complex molecules often requires a stepwise approach where the indole core is functionalized in a controlled manner. The Boc-protecting group on the indole nitrogen of this compound is crucial for directing reactions to other positions of the indole ring and can be readily removed under acidic conditions when desired. The bromo and chloro substituents can be selectively manipulated to build up the complex frameworks of natural product analogs. For instance, the bromine atom can be selectively replaced via metal-halogen exchange followed by reaction with an electrophile, while the chlorine atom remains intact for later functionalization. A related compound, 1-acetyl-5-bromo-6-chloro-1H-indol-3-ol, is recognized as a valuable intermediate in pharmaceutical development, particularly for anti-cancer agents, due to its unique structural properties that enhance biological activity. chemimpex.com
Strategic Intermediate for the Development of Advanced Functional Materials
The indole scaffold is not only prevalent in biologically active molecules but also in advanced functional materials, such as organic semiconductors. The extended π-system of the indole ring, which can be further extended through substitution, allows for charge transport, making indole-containing molecules promising candidates for applications in organic electronics.
The functional handles on this compound provide a platform for the synthesis of novel organic materials. Through cross-coupling reactions at the bromo and chloro positions, various aromatic and heteroaromatic units can be appended to the indole core, thereby tuning the electronic properties of the resulting molecule. The 3-hydroxyl group can be used to attach the molecule to surfaces or to incorporate it into larger polymer structures. The ability to systematically modify the structure of the indole allows for the rational design of materials with desired properties, such as specific absorption and emission wavelengths, and charge carrier mobilities.
Role in the Elaboration of Specialized Chemical Probes and Reagents
Specialized chemical probes are essential tools for studying biological processes, and enzyme-activated probes are a particularly important class. mdpi.comrsc.orgstanford.eduresearchgate.net These probes are designed to be non-fluorescent or non-chromogenic until they are acted upon by a specific enzyme, at which point they release a detectable signal. The 5-bromo-6-chloro-indolyl moiety is a known component of chromogenic substrates used for the detection of enzymatic activity. For example, 5-bromo-6-chloro-3-indolyl-β-D-galactopyranoside is used as a chromogenic substrate for β-galactosidase. adventbio.com
A Chinese patent describes a method for synthesizing 5-bromo-6-chloro-3-indoxyl esters, which are used as chromogenic substrates or probes for detecting Salmonella containing specific octanoate (B1194180) esterase. google.com The synthesis proceeds through an intermediate similar to the title compound. This compound can serve as a key precursor for such probes. The 3-hydroxyl group can be glycosylated or esterified with a specific enzyme substrate. Upon enzymatic cleavage of this group, the resulting 1-Boc-5-bromo-6-chloro-1H-indol-3-one can undergo dimerization and oxidation to form a colored indigo (B80030) dye, providing a visual readout of enzyme activity. The Boc group can be retained or removed depending on the specific requirements of the probe.
Future Perspectives and Emerging Research Directions in Halogenated Indol 3 Ol Chemistry
Development of Sustainable and Green Chemistry Approaches for its Synthesis and Functionalization
The synthesis of complex molecules like halogenated indoles has traditionally involved methods that are now being re-evaluated for their environmental impact. rsc.org Future efforts will likely focus on adopting green chemistry principles to mitigate these concerns. This includes the use of safer solvents, reducing waste, and employing catalytic rather than stoichiometric reagents. nih.govspringernature.com
For instance, the classical Fischer indole (B1671886) synthesis, a cornerstone of indole chemistry, often requires harsh acidic conditions. rsc.org Greener alternatives are emerging, such as the use of novel SO3H-functionalized ionic liquids that can catalyze the reaction in water, simplifying product separation and enabling catalyst recycling. rsc.org The use of oxone-halide systems presents another environmentally friendly option for the halogenation of indoles, avoiding more hazardous halogenating agents. acs.org These sustainable methods could be adapted for the synthesis and further functionalization of 1-Boc-5-bromo-6-chloro-1H-indol-3-ol, reducing the environmental footprint of its production.
| Aspect | Traditional Methods (e.g., Classical Fischer Synthesis) | Green Chemistry Approaches |
|---|---|---|
| Solvents | Often uses halogenated hydrocarbons or other volatile organic compounds. rsc.org | Emphasizes the use of water, ionic liquids, or solvent-free conditions. nih.govrsc.org |
| Catalysts | May use stoichiometric amounts of strong acids or heavy metals. rsc.orgresearchgate.net | Focuses on recyclable catalysts, biocatalysts, and metal-free systems. rsc.orgfrontiersin.org |
| Reaction Conditions | Often requires harsh conditions like high temperatures and pressures. rsc.org | Aims for milder reaction conditions, often at ambient temperature and pressure. frontiersin.org |
| Waste Generation | Can produce significant amounts of hazardous waste. rsc.org | Designed to minimize waste through higher atom economy and recyclable components. springernature.com |
Integration of Flow Chemistry and Continuous Processing for Efficient Scale-Up
Flow chemistry is revolutionizing the synthesis of heterocyclic compounds by offering significant advantages over traditional batch processing. springerprofessional.desci-hub.se This technology allows for precise control over reaction parameters such as temperature, pressure, and mixing, leading to improved yields, higher purity, and enhanced safety, especially when dealing with hazardous reagents or highly exothermic reactions. rsc.orgru.nl
The application of continuous flow processes for indole synthesis has been demonstrated to be highly effective, addressing scalability issues and reducing reaction times from hours to minutes. nih.govresearchgate.net For a molecule like this compound, which may be a key intermediate, flow chemistry offers a viable path for efficient and reproducible large-scale production. The modular nature of flow systems also allows for the integration of multiple synthetic steps, purification, and analysis into a single, automated process. nih.govuc.pt
Exploration of Chemoenzymatic and Biocatalytic Routes for Enantioselective Synthesis
The demand for enantiomerically pure compounds in various industries continues to drive the development of asymmetric synthesis methods. Chemoenzymatic and biocatalytic approaches are at the forefront of this effort, offering highly selective and environmentally benign alternatives to traditional chemical methods. nih.gov
Enzymes such as halogenases and oxidoreductases are being explored for their ability to perform specific transformations on indole scaffolds. frontiersin.org For instance, flavin-dependent halogenases can catalyze the regioselective halogenation of indoles under mild, aqueous conditions. frontiersin.org Furthermore, chemoenzymatic cascades have been designed to produce structurally diverse indole-containing molecules. nih.gov The application of such biocatalytic systems could enable the enantioselective synthesis of derivatives of this compound, providing access to chiral building blocks for various applications.
Design and Application of Novel Catalytic Systems for Site-Specific Transformations
The indole nucleus possesses multiple C-H bonds, making site-selective functionalization a significant challenge. acs.org The development of novel catalytic systems, particularly those based on transition metals, has been instrumental in addressing this issue. rsc.org Catalysts based on palladium, rhodium, iridium, and more abundant 3d metals like cobalt and copper are being used to direct reactions to specific positions on the indole ring, including the less reactive benzene (B151609) core (C4-C7 positions). acs.orgbohrium.comnih.govbohrium.com
Directing groups are often employed to achieve the desired regioselectivity, and research is ongoing to develop more efficient and easily removable directing groups. acs.orgresearchgate.net For a polysubstituted indole like this compound, these advanced catalytic methods could allow for further, precise modifications at the remaining C-H positions, opening up avenues for creating a diverse library of related compounds. Recent advancements even show catalyst-controlled site-selectivity, where the choice of metal catalyst dictates the position of functionalization. nih.gov
Synergistic Combination with Artificial Intelligence and Machine Learning in Reaction Prediction and Route Design
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
